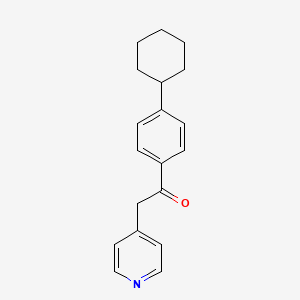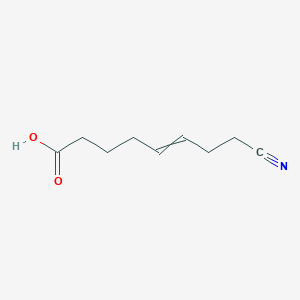
8-Cyanooct-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyanooct-5-enoic acid is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyanooct-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oct-5-enoic acid and a cyanating agent.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyanation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Cyanooct-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Cyanooct-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Cyanooct-5-enoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the carboxylic acid group can participate in acid-base reactions. These properties make it a versatile compound in organic synthesis.
Molecular Targets and Pathways:
Electrophilic Reactions: The cyano group can react with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Acid-Base Reactions: The carboxylic acid group can donate a proton in acid-base reactions, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Oct-5-enoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.
8-Cyanooctanoic acid: Similar structure but lacks the double bond, affecting its reactivity and applications.
Uniqueness: 8-Cyanooct-5-enoic acid is unique due to the presence of both a cyano group and a double bond in its structure. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
189134-08-5 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
8-cyanooct-5-enoic acid |
InChI |
InChI=1S/C9H13NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-2H,3-7H2,(H,11,12) |
InChI-Schlüssel |
YPUXGKWWGWBRHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=CCCC#N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
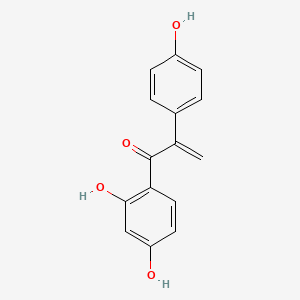
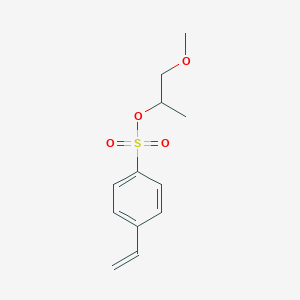
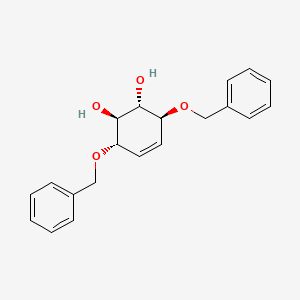
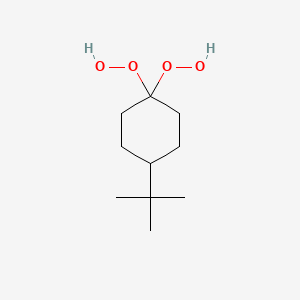

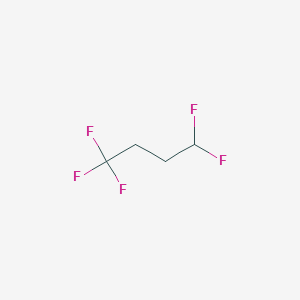
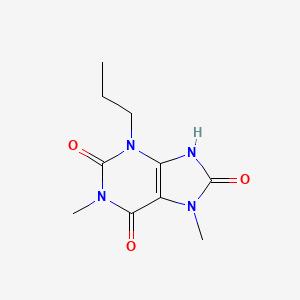

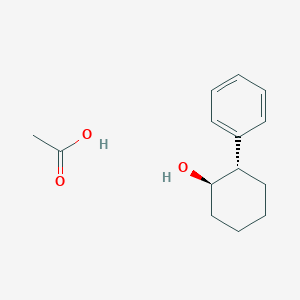

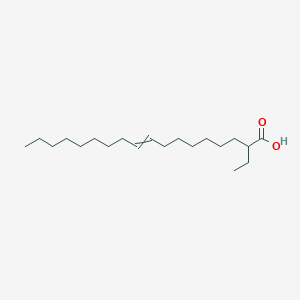
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
